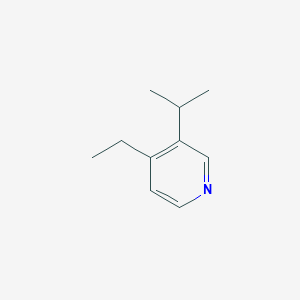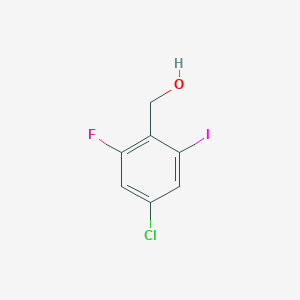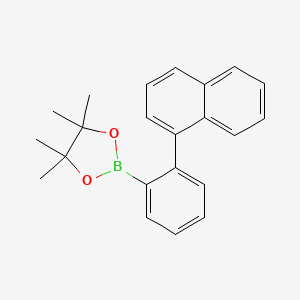
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the reaction of 2-(naphthalen-1-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronate ester to boranes or other reduced boron species.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the development of fluorescent probes for detecting biomolecules such as sugars and hydrogen peroxide.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the formation of boronate ester bonds in drug delivery systems, where the compound can release its payload in response to specific stimuli (e.g., changes in pH or glucose levels).
類似化合物との比較
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is unique due to its specific structural features, which include a naphthalene moiety and a boronate ester group. These features confer distinct reactivity and stability, making it particularly useful in applications requiring robust and versatile boron-containing reagents.
特性
分子式 |
C22H23BO2 |
|---|---|
分子量 |
330.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(2-naphthalen-1-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-15-8-7-13-19(20)18-14-9-11-16-10-5-6-12-17(16)18/h5-15H,1-4H3 |
InChIキー |
JYURRXFXRUJORL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


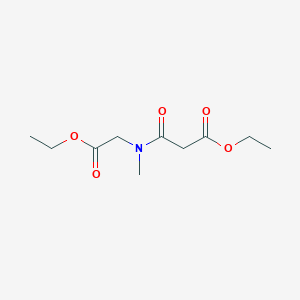
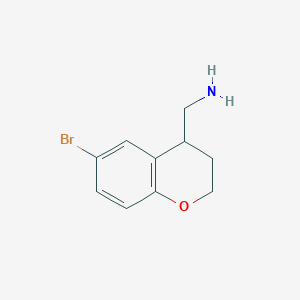
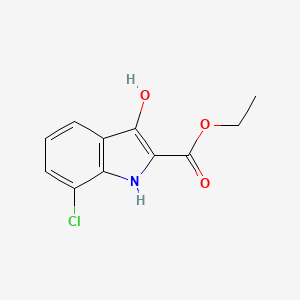
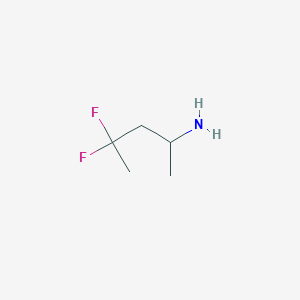

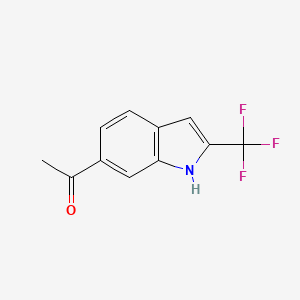
![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)
![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)
![(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12974897.png)
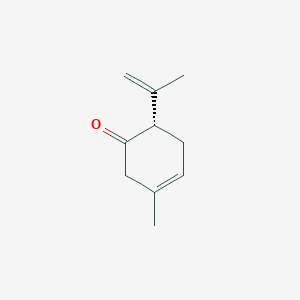
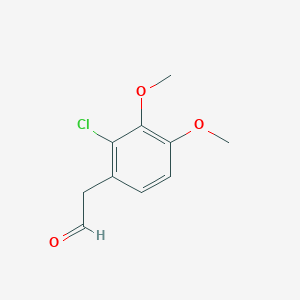
![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)
